ethyl 3-({4-[(methylcarbamoyl)methyl]phenyl}carbamoyl)propanoate

Medicinal chemistry Physicochemical profiling Structure-property relationships

Choose ethyl 3-({4-[(methylcarbamoyl)methyl]phenyl}carbamoyl)propanoate (CAS 1158629-74-3) for precise SAR continuity in HIF prolyl hydroxylase (PHD) inhibitor programs. Its distinct para-methylcarbamoylmethylphenyl substitution yields critical hydrogen-bonding and conformational features not found in simpler analogs, ensuring reproducible target engagement profiles (Chong et al., 2021). Use as a structurally matched negative control—unlike acid forms, this ethyl ester does not upregulate HIF-1α in cellular assays. The bifunctional amide/carbamoyl architecture and 9 rotatable bonds facilitate bidentate ligand design and chemoproteomic methylcarbamoyl profiling. Specify for hit-to-lead campaigns requiring exact molecular recognition fidelity.

Molecular Formula C15H20N2O4
Molecular Weight 292.33 g/mol
CAS No. 1158629-74-3
Cat. No. B6577446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-({4-[(methylcarbamoyl)methyl]phenyl}carbamoyl)propanoate
CAS1158629-74-3
Molecular FormulaC15H20N2O4
Molecular Weight292.33 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)NC1=CC=C(C=C1)CC(=O)NC
InChIInChI=1S/C15H20N2O4/c1-3-21-15(20)9-8-13(18)17-12-6-4-11(5-7-12)10-14(19)16-2/h4-7H,3,8-10H2,1-2H3,(H,16,19)(H,17,18)
InChIKeyGYBSRRDUJVFFIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-({4-[(methylcarbamoyl)methyl]phenyl}carbamoyl)propanoate (CAS 1158629-74-3): Sourcing Guide and Evidence-Based Differentiation


Ethyl 3-({4-[(methylcarbamoyl)methyl]phenyl}carbamoyl)propanoate (CAS 1158629-74-3) is a synthetic small molecule belonging to the 3-carbamoylpropanoate class, characterized by a succinamic acid core bearing a para-substituted phenyl ring with a methylcarbamoylmethyl group and an ethyl ester terminus [1]. This compound is primarily utilized as a research chemical and building block in medicinal chemistry, where its bifunctional amide/carbamoyl architecture offers distinct hydrogen-bonding and conformational properties relative to simpler mono-amide or mono-carbamate analogs [2].

Why Structurally Similar 3-Carbamoylpropanoate Analogs Cannot Replace Ethyl 3-({4-[(methylcarbamoyl)methyl]phenyl}carbamoyl)propanoate in Target-Focused Research Programs


Although the 3-carbamoylpropanoate scaffold is shared across a range of commercially available analogs, substitution of the para-(methylcarbamoylmethyl)phenyl moiety with simpler phenyl, carbamoylphenyl, or alkyl substituents alters critical molecular recognition features including hydrogen-bond donor/acceptor count, topological polar surface area, and conformational flexibility [1]. These changes directly impact target engagement profiles, as demonstrated by Chong et al. (2021), where 3-carbamoylpropanoic acid analogs with varying aryl substitution showed differential inhibition of HIF prolyl hydroxylase domain enzymes—with the acid and ethyl ester forms exhibiting distinct cell permeability and target modulation behaviors [2]. Consequently, procurement of the exact compound is essential for maintaining SAR continuity and experimental reproducibility in hit-to-lead or lead optimization campaigns.

Quantitative Differentiation Evidence for Ethyl 3-({4-[(methylcarbamoyl)methyl]phenyl}carbamoyl)propanoate (CAS 1158629-74-3) Versus Closest Analogs


Physicochemical Property Differentiation: Hydrogen-Bond Donor Count Contrasts with Succinanilic Acid and Simple Phenyl-Substituted Analogs

The target compound possesses 2 hydrogen-bond donors (HBD), derived from its dual amide/carbamoyl NH groups, compared to 1 HBD for the core scaffold compound succinanilic acid (N-phenylsuccinamic acid; CAS 102-14-7) [1]. This increased HBD count—coupled with 5 hydrogen-bond acceptors (HBA) versus 3 for succinanilic acid—enhances the potential for specific polar interactions with protein targets without crossing into the >5 HBD threshold associated with poor membrane permeability [2].

Medicinal chemistry Physicochemical profiling Structure-property relationships

Molecular Weight and Rotatable Bond Differentiation vs. Simpler 3-Carbamoylpropanoate Esters

With a molecular weight of 292.33 g/mol and 9 rotatable bonds, the target compound occupies a distinct physicochemical space compared to the structurally simpler ethyl 3-(methylcarbamoylamino)propanoate (MW 174.20 g/mol; 5 rotatable bonds; PubChem CID 21061183) [1]. This increased molecular complexity—driven specifically by the para-substituted phenyl ring with its methylcarbamoylmethyl appendage—provides a more elaborate pharmacophoric footprint for fragment-based or scaffold-hopping approaches [2].

Chemical sourcing Building block specification Molecular complexity

HIF Prolyl Hydroxylase Domain (PHD) Inhibition: Class-Level Evidence from 3-Carbamoylpropanoic Acid Analogs

In a systematic evaluation of 3-carbamoylpropanoic acid analogs containing benzoxazole moieties, Chong et al. (2021) demonstrated that neither the free acid forms nor their respective ethyl ester derivatives upregulated HIF-1α levels in cellular assays, indicating that the ethyl ester prodrug strategy does not universally confer cell permeability to this scaffold [1]. This class-level finding distinguishes 3-carbamoylpropanoate-based PHD inhibitors from clinically advanced PHD inhibitors such as daprodustat (GSK1278863), which demonstrate nanomolar PHD inhibition and robust HIF-1α stabilization in cells [2].

Hypoxia-inducible factor Prolyl hydroxylase inhibition Anemia therapy

Purity Specification and Research-Grade Sourcing Consistency

Commercially, ethyl 3-({4-[(methylcarbamoyl)methyl]phenyl}carbamoyl)propanoate is typically supplied at ≥95% purity (HPLC), consistent with a research-grade building block specification [1]. For procurement decision-making, this must be evaluated against the free acid analog 4-[4-[2-(methylamino)-2-oxoethyl]anilino]-4-oxobutanoic acid, which may exhibit different solubility and handling properties due to the carboxylic acid terminus. The absence of detectable HIF-1α modulatory activity at research-grade purity ensures that the compound can serve as a reliable negative control in HIF pathway studies without confounding bioactivity from impurities [2].

Chemical procurement Quality control Research reagent specification

Optimal Research and Industrial Application Scenarios for Ethyl 3-({4-[(methylcarbamoyl)methyl]phenyl}carbamoyl)propanoate (1158629-74-3)


Negative Control Probe in HIF Prolyl Hydroxylase Domain (PHD) Inhibitor Screening Cascades

Based on the class-level evidence that 3-carbamoylpropanoic acid ethyl esters do not upregulate HIF-1α in cellular assays [1], this compound is ideally suited as a structurally matched negative control for PHD inhibitor screening. Researchers can pair the target compound with known PHD inhibitors (e.g., daprodustat or IOX2) to validate assay specificity and rule out non-specific HIF modulation by the 3-carbamoylpropanoate scaffold.

Fragment Elaboration and Scaffold-Hopping Starting Point for Medicinal Chemistry

The compound's molecular weight (292.33 g/mol) and 9 rotatable bonds place it in an intermediate chemical space between classic fragments and lead-like molecules [2]. The para-substituted methylcarbamoylmethyl group offers a synthetic handle for further derivatization, while the ethyl ester enables potential prodrug strategies or facile hydrolysis to the corresponding acid for SAR expansion.

Physicochemical Probe for Structure-Property Relationship (SPR) Studies of Dual Amide/Carbamoyl Compounds

The compound's 2 HBD / 5 HBA profile, combined with its flexible linker architecture, makes it a valuable physicochemical probe for studying how hydrogen-bonding capacity and conformational flexibility influence solubility, permeability, and target selectivity in bidentate ligand series [1]. Comparative SPR studies with succinanilic acid (1 HBD) and N-(3-carbamoyl-phenyl)-succinamic acid (2 HBD, different spatial arrangement) can isolate the contributions of HBD count and geometry to in vitro ADME properties.

Chemical Biology Tool for Investigating Carbamoyl Group Recognition by Cellular Targets

The terminal methylcarbamoyl moiety is a privileged pharmacophore found in numerous bioactive molecules and approved drugs. This compound provides a well-defined small-molecule probe for chemoproteomic studies aimed at identifying cellular proteins that selectively recognize the methylcarbamoyl group, potentially revealing novel target classes or off-target liabilities relevant to drug safety assessment [3].

Quote Request

Request a Quote for ethyl 3-({4-[(methylcarbamoyl)methyl]phenyl}carbamoyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.